Prop-2-en-1-yl ethanimidothioate
Description
Prop-2-en-1-yl ethanimidothioate (PENT) is a sulfur-containing organometallic ligand with the molecular formula C₅H₉NOS. It features an allyl (prop-2-en-1-yl) group attached to an ethanimidothioate moiety, which includes a thioamide functional group. PENT has been extensively studied for its coordination chemistry, particularly with transition metals like nickel(II). Zalov et al. (2025) synthesized PENT and its propargyl analog, (S)-[(prop-2-yn-1-yl)oxy]ethanimidothioate (PINT), and characterized them using IR and NMR spectroscopy . The ligands form stable Ni(II)L₂ complexes, with their formation being pH-dependent in aqueous solutions. These complexes were applied in an extraction-photometric method to determine nickel concentrations in wastewater and plant samples, demonstrating PENT’s utility in environmental analytics .
Properties
CAS No. |
89524-39-0 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
prop-2-enyl ethanimidothioate |
InChI |
InChI=1S/C5H9NS/c1-3-4-7-5(2)6/h3,6H,1,4H2,2H3 |
InChI Key |
UFIFPYGHJVUBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethanimidothioate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, which affords the corresponding piperidine-substituted chalcone derivatives in high yields and shorter reaction times . This green chemistry approach is advantageous as it avoids the use of hazardous organic solvents and reduces environmental pollution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free protocols are likely to be applied to scale up the synthesis process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Prop-2-en-1-yl ethanimidothioate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with PINT
PENT’s closest structural analog is PINT, which replaces the allyl group with a propargyl (prop-2-yn-1-yl) substituent. Key differences include:
- Bonding and Stability : The propargyl group in PINT introduces a triple bond, increasing rigidity and electron-withdrawing effects compared to PENT’s allyl group. This difference influences the stability of their Ni(II) complexes. Zalov et al. observed that Ni(II)-PINT complexes exhibited slightly higher thermal stability during decomposition studies, likely due to the stronger π-backbonding interaction with the propargyl group .
- Analytical Efficiency : Both ligands were effective in nickel detection, but PENT demonstrated marginally better extraction efficiency at neutral pH (7.0–8.5), whereas PINT required a broader pH range (6.5–9.0) for optimal performance .
Comparison with Thiazol-2-imine Derivatives
Thiazol-2-imine derivatives, such as 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, share structural motifs with PENT, including the prop-2-en-1-yl group. However, their core heterocyclic thiazole ring differentiates their applications:
- Pharmacological Activity : These thiazol-2-imines exhibit antihypertensive properties by antagonizing the angiotensin II receptor. Compound 3(5) (hydrobromide of 4-(4-methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-thiazol-2-imine) showed efficacy comparable to the drug valsartan, unlike PENT, which lacks direct pharmacological activity .
- Binding Interactions : Docking studies revealed that the thiazole ring and prop-2-en-1-yl group form hydrogen bonds and electrostatic interactions with the angiotensin II receptor, whereas PENT’s ethanimidothioate moiety primarily coordinates with metal ions .
Comparison with Benzimidazole Derivatives
Benzimidazole derivatives, such as 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, share the prop-2-en/yn-1-yl substituent but feature a benzimidazole core. Key contrasts include:
- Structural Flexibility : The benzimidazole ring allows for diverse substitutions, enabling tailored bioactivity. PENT’s ethanimidothioate group restricts its adaptability but enhances metal-binding specificity .
Data Table: Comparative Analysis of PENT and Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
